4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 3-aminopyridine with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and involves heating the mixture to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(pyridin-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(quinolin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness
What sets 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H9N5S |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-amino-2-pyridin-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
InChI |
InChI=1S/C8H9N5S/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4,6H,(H4,9,11,12,13,14) |
InChI Key |
MOHLOEHAHAFQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2NC(=S)NC(=N2)N |
Origin of Product |
United States |
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